molecular formula C5H8Cl2N2O B2682025 4-Aminopyridin-3-ol dihydrochloride CAS No. 1081776-23-9

4-Aminopyridin-3-ol dihydrochloride

Cat. No.: B2682025
CAS No.: 1081776-23-9
M. Wt: 183.03
InChI Key: IMMJEWSHPROHBK-UHFFFAOYSA-N
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Description

4-Aminopyridin-3-ol dihydrochloride: is a chemical compound with the molecular formula C(_5)H(_6)N(_2)O·2HCl. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 3-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridin-3-ol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, which undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 4-pyridinecarboxaldehyde.

    Reduction: Formation of 4-aminopyridine.

    Substitution: Formation of N-alkyl or N-acyl derivatives of 4-Aminopyridin-3-ol.

Scientific Research Applications

4-Aminopyridin-3-ol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Aminopyridin-3-ol dihydrochloride involves its interaction with various molecular targets. It is known to inhibit voltage-gated potassium channels, leading to prolonged action potentials and increased neurotransmitter release. This mechanism is particularly relevant in the context of neurological research, where the compound is used to study synaptic transmission and neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: Lacks the hydroxyl group at the 3-position, making it less versatile in certain chemical reactions.

    3-Aminopyridine: Has the amino group at the 3-position instead of the 4-position, leading to different reactivity and applications.

    4-Hydroxypyridine: Contains a hydroxyl group at the 4-position but lacks the amino group, resulting in different chemical properties.

Uniqueness

4-Aminopyridin-3-ol dihydrochloride is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research, particularly in the synthesis of complex organic molecules and the study of biochemical processes.

Properties

IUPAC Name

4-aminopyridin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h1-3,8H,(H2,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMJEWSHPROHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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